2-methoxy-4-((Z)-{[(6-methylpyridin-3-yl)carbonyl]hydrazono}methyl)phenyl 2-furoate
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Overview
Description
2-METHOXY-4-[(Z)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan-2-carboxylate group, a methoxyl group, and a pyridinylformamido group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(Z)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, including the formation of the furan-2-carboxylate core, the introduction of the methoxyl group, and the attachment of the pyridinylformamido group. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to couple the furan-2-carboxylate core with other aromatic groups.
Hydroboration: This method can be used to introduce the methoxyl group with high selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(Z)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The methoxyl and pyridinylformamido groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHOXY-4-[(Z)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(Z)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This may include:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways involved: The compound may modulate signaling pathways, metabolic pathways, or gene expression to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-[(Z)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE: shares similarities with other compounds containing furan-2-carboxylate, methoxyl, or pyridinylformamido groups.
Examples: Compounds such as 2-METHOXY-4-[(Z)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE derivatives or analogs.
Uniqueness
The uniqueness of 2-METHOXY-4-[(Z)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE lies in its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C20H17N3O5 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(Z)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H17N3O5/c1-13-5-7-15(12-21-13)19(24)23-22-11-14-6-8-16(18(10-14)26-2)28-20(25)17-4-3-9-27-17/h3-12H,1-2H3,(H,23,24)/b22-11- |
InChI Key |
YETFLGFRRDFGOF-JJFYIABZSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC |
Origin of Product |
United States |
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